Bis-PEG6-NHS ester

Übersicht

Beschreibung

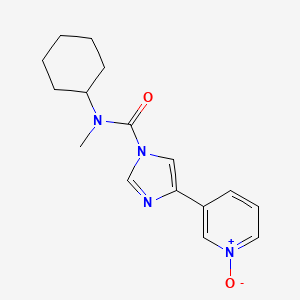

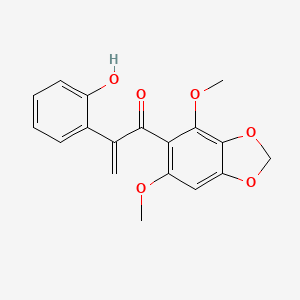

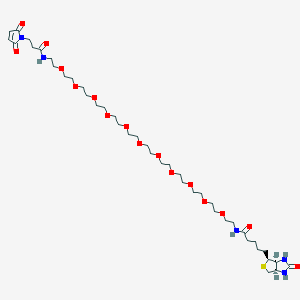

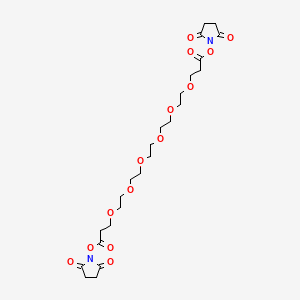

Bis-PEG6-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

Bis-PEG6-NHS ester is a PROTAC bridge and belongs to the PEG class . It can be used to synthesize a range of PROTAC molecules . Also, Bis-PEG6-NHS ester is a cleavable ADC linker for the synthesis of antibody drug conjugates (ADCs) .

Molecular Structure Analysis

Bis-PEG6-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Chemical Reactions Analysis

The NHS ester groups in Bis-PEG6-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . NHS esters react with—NH2 groups at pH 7-9, forming stable amide bonds .

Physical And Chemical Properties Analysis

Bis-PEG6-NHS ester has a molecular weight of 576.6 g/mol . It is a viscous liquid that is colorless to light yellow . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

PROTAC Linker

Bis-PEG6-NHS ester is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The use of Bis-PEG6-NHS ester in the synthesis of PROTACs allows for the creation of a range of PROTAC molecules .

Antibody-Drug Conjugates (ADCs) Synthesis

Bis-PEG6-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .

Protein Labeling

The NHS ester groups in Bis-PEG6-NHS ester can be used to label the primary amines (-NH2) of proteins . This is useful in various research applications where tracking and studying the behavior of proteins is necessary.

Oligonucleotide Labeling

Similar to protein labeling, the NHS ester groups in Bis-PEG6-NHS ester can also be used to label amine-modified oligonucleotides . This is particularly useful in genetic research and diagnostics.

Increasing Solubility in Aqueous Media

The hydrophilic PEG spacer in Bis-PEG6-NHS ester increases solubility in aqueous media . This property is beneficial in various biochemical and pharmaceutical applications where water solubility of compounds is crucial.

Wirkmechanismus

Target of Action

Bis-PEG6-NHS ester is a PEG-based PROTAC linker . It primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . The primary role of Bis-PEG6-NHS ester is to label these targets, which is crucial in the synthesis of PROTACs and antibody-drug conjugates (ADCs) .

Mode of Action

The mode of action of Bis-PEG6-NHS ester involves the formation of stable amide bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is achieved through the reaction of its NHS ester groups with the primary amines at neutral or weakly alkaline buffers .

Biochemical Pathways

Bis-PEG6-NHS ester plays a significant role in the intracellular ubiquitin-proteasome system . It forms part of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of Bis-PEG6-NHS ester are largely influenced by its hydrophilic PEG spacer . This spacer increases the compound’s solubility in aqueous media , which can significantly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The result of Bis-PEG6-NHS ester’s action is the synthesis of PROTACs and ADCs . These compounds have significant applications in targeted protein degradation and targeted drug delivery, respectively .

Action Environment

The action environment of Bis-PEG6-NHS ester can influence its action, efficacy, and stability. For instance, the compound is unstable in solutions, and freshly prepared solutions are recommended . Moreover, the compound’s solubility can be significantly impacted by hygroscopic DMSO . Therefore, the use of newly opened DMSO is advised .

Safety and Hazards

Bis-PEG6-NHS ester should be stored at -20°C, sealed storage, away from moisture . It is recommended to use only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . It is also recommended to wash thoroughly after handling and wash contaminated clothing before reuse .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O14/c27-19-1-2-20(28)25(19)39-23(31)5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-24(32)40-26-21(29)3-4-22(26)30/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLGRFGWAMAWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG6-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)